6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione

Description

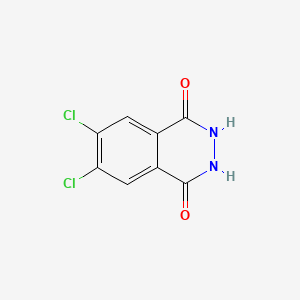

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-5-1-3-4(2-6(5)10)8(14)12-11-7(3)13/h1-2H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSXEBPPNJKITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Studies

Electronic Structure and Stability Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione would theoretically determine its most stable three-dimensional geometry by optimizing bond lengths and angles. Furthermore, it would provide insights into its electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These calculations are fundamental to understanding the molecule's stability and potential reactive sites. However, no specific DFT studies detailing these properties for this compound have been identified.

Prediction of Spectroscopic Parameters

Computational methods, often in conjunction with DFT, can predict various spectroscopic parameters. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure. At present, there is no published research detailing the computational prediction of spectroscopic parameters for this compound.

Conformational Analysis and Dynamics

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, this would involve analyzing the puckering of the dihydrophthalazine ring and the orientation of the chloro substituents. Molecular dynamics (MD) simulations could further provide insights into the molecule's behavior over time, including its flexibility and conformational changes in different environments. This area of study remains unexplored for this specific compound in the available literature.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis for Key Reactions

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. This analysis provides crucial information about the reaction's feasibility and kinetics. For this compound, this could involve studying its synthesis or subsequent reactions. No computational studies involving transition state analysis for reactions of this compound are currently available.

Understanding Solvent Effects on Reactivity

The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). Such studies would be vital for understanding the reactivity of this compound in different chemical environments. This specific area of computational investigation has not been reported for this molecule.

In Silico Prediction of Molecular Interactions

Computational and theoretical chemistry studies play a pivotal role in modern drug discovery and development. These in silico methods allow for the prediction and analysis of molecular interactions, offering insights into the potential biological activity of compounds before they are synthesized and tested in a laboratory setting. For phthalazine-1,4-dione derivatives, these computational approaches have been instrumental in exploring their therapeutic potential.

Molecular Docking for Ligand-Target Binding Site Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level. In the context of phthalazine (B143731) derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the binding modes of these compounds.

One area of significant interest has been the investigation of phthalazinedione derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.net Molecular docking simulations have been employed to predict how these derivatives fit into the ATP-binding site of the VEGFR-2 kinase domain. These studies have revealed key interactions that contribute to the inhibitory activity of these compounds. For instance, the phthalazine core can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919. Additionally, various substituents on the phthalazine ring can form hydrophobic and electrostatic interactions with other residues in the binding pocket, further stabilizing the ligand-protein complex.

The insights gained from molecular docking have been instrumental in the rational design of novel phthalazine derivatives with improved potency and selectivity. By understanding the specific interactions that govern binding, chemists can modify the structure of the lead compounds to optimize their fit within the target's active site.

Table 1: Key Amino Acid Interactions in Molecular Docking of Phthalazinedione Derivatives with VEGFR-2

| Interacting Residue | Type of Interaction |

| Cys919 | Hydrogen Bond |

| Asp1046 | Hydrogen Bond |

| Glu885 | Hydrogen Bond |

| Val848 | Hydrophobic |

| Leu840 | Hydrophobic |

| Ala866 | Hydrophobic |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. These models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of known active molecules (ligand-based).

For phthalazine derivatives, pharmacophore models have been developed based on the key interactions observed in the binding site of their biological targets, such as VEGFR-2. nih.govresearchgate.net These models typically include features like a hydrogen bond acceptor corresponding to the carbonyl groups of the phthalazinedione ring, a hydrophobic feature representing the aromatic part of the molecule, and additional features based on the specific substituents.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from vast libraries of compounds. peerj.com By filtering compounds based on their ability to match the pharmacophore, researchers can significantly reduce the number of molecules that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

The application of pharmacophore modeling and virtual screening has been instrumental in identifying novel phthalazine-based scaffolds with potential therapeutic activity. This approach not only helps in discovering new hits but also in understanding the structure-activity relationships (SAR) of this class of compounds, guiding the design of more potent and selective molecules.

Table 2: Common Pharmacophoric Features for Phthalazinedione-Based VEGFR-2 Inhibitors

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Carbonyl groups of the phthalazinedione core |

| Hydrophobic/Aromatic | Phthalazine ring system |

| Hydrogen Bond Donor | Substituents with amine or hydroxyl groups |

| Additional Hydrophobic | Aromatic or aliphatic substituents |

Synthesis and Chemical Diversification of 6,7 Dichloro 2,3 Dihydrophthalazine 1,4 Dione Derivatives and Analogues

Modification at Nitrogen Atoms (N-2, N-3)

The two nitrogen atoms of the hydrazide moiety within the 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione ring are primary sites for derivatization. Their nucleophilicity allows for the introduction of a variety of substituents, significantly altering the molecule's properties.

N-alkylation is a common strategy to enhance the lipophilicity and modulate the biological activity of phthalazinedione derivatives. The reaction typically involves the deprotonation of the N-H groups with a suitable base, followed by nucleophilic attack on an alkylating agent.

One established method involves reacting a chloro-substituted phthalazine-1,4-dione with dihalogenoalkyl compounds, such as 1,3-dibromopropane or 1,2-dibromoethane, in the presence of a base like potassium carbonate in a solvent like acetone. sciforum.net This approach allows for the introduction of alkyl chains with a terminal halogen, which can be used for further functionalization, such as conversion to an azide group. sciforum.net For instance, the synthesis of N-butyl-2,3-dihydrophthalazine-1,4-dione has been reported, demonstrating the feasibility of introducing simple alkyl groups onto the nitrogen atoms of the core structure. nih.gov

The general protocol for N-alkylation can be summarized as follows:

Suspension of the phthalazine-1,4-dione derivative in a suitable solvent (e.g., acetone).

Addition of a base (e.g., K₂CO₃) to deprotonate the nitrogen atom.

Addition of the alkylating agent (e.g., an alkyl halide).

The reaction mixture is typically stirred under reflux conditions to facilitate the substitution. sciforum.net

While direct N-arylation of this compound is less commonly detailed, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be employed using aryl halides in the presence of a palladium catalyst and a suitable base.

Table 1: Examples of N-Alkylation Reactions on Phthalazinedione Cores This table is illustrative of the types of reactions described in the literature for similar compounds.

| Starting Material | Reagent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione | 1,2-Dibromoethane | K₂CO₃ / Acetone | 2-(2-Bromoethyl)-5-chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione | sciforum.net |

| 5-Chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione | 1,3-Dibromopropane | K₂CO₃ / Acetone | 2-(3-Bromopropyl)-5-chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione | sciforum.net |

| 2,3-Dihydrophthalazine-1,4-dione | Butylating Agent | Not Specified | N-butyl-2,3-dihydrophthalazine-1,4-dione | nih.gov |

Beyond simple alkylation, the nitrogen atoms can be functionalized with more complex moieties. A versatile strategy begins with the chemoselective O-alkylation of one of the carbonyl groups using a reagent like ethyl chloroacetate to produce an ester intermediate, such as (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid ethyl ester. nih.gov This ester can then be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov

This hydrazide derivative serves as a powerful building block for further diversification:

Synthesis of Schiff's Bases (Hydrazones): The terminal -NH₂ group of the hydrazide can be condensed with various aromatic or heterocyclic aldehydes to form a wide array of Schiff's bases. nih.govnih.gov

Synthesis of Dipeptides: The hydrazide can be converted to an azide intermediate, which is then coupled with different amino acid esters to form dipeptide derivatives. This allows for the incorporation of amino acid fragments, introducing chirality and peptide functionalities. nih.govnih.gov

These derivatizations demonstrate how the core structure can be expanded with peptidic and other functional groups, significantly increasing its chemical diversity.

Halogenation and Substituent Effects on the Aromatic Ring

The this compound molecule already possesses two halogen substituents on its aromatic ring. The synthesis of this specific compound from 4,5-dichlorophthalic acid and hydrazine hydrate has been documented, confirming the stability of this substitution pattern. mdpi.com

The presence of the two chlorine atoms has a profound electronic effect on the aromatic ring, influencing its reactivity toward further substitution, particularly electrophilic aromatic substitution. The key effects are:

Inductive Effect: Chlorine is more electronegative than carbon and therefore withdraws electron density from the benzene (B151609) ring through the sigma bond network. This inductive effect deactivates the ring, making it less reactive towards electrophiles than benzene itself.

Resonance Effect: The chlorine atoms have lone pairs of electrons in p-orbitals that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.

Formation of Fused Heterocyclic Systems

The phthalazinedione moiety is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. By building additional rings onto the core structure, novel chemical entities with distinct properties can be created.

A prominent class of derivatives is the triazolo[3,4-a]phthalazines. While direct synthesis from this compound is not the most common route, the dione (B5365651) is a direct precursor to the key intermediate required for this transformation. The dione can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 1,4-dichlorophthalazine.

This 1,4-dichlorophthalazine intermediate can then be reacted with hydrazine hydrate to furnish 1-chloro-4-hydrazinylphthalazine. This compound is the pivotal building block for constructing the fused triazole ring. Cyclization with various reagents, such as orthoesters or carboxylic acids, leads to the formation of the triazolophthalazine system. This multi-step synthesis provides a reliable pathway to these fused derivatives, which have been investigated for various biological activities.

Another important structural modification involves the fusion or attachment of a thiazole ring. One synthetic approach starts by converting the phthalazinedione into a carbothioamide derivative, for example, 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide. This intermediate introduces the necessary sulfur atom and a reactive handle for cyclization.

The carbothioamide can then be reacted with α-halocarbonyl compounds, such as acetyl hydrazonoyl chlorides or ethyl (N-arylhydrazono)-chloroacetates, in the presence of a base. This reaction proceeds via an initial substitution followed by an intramolecular cyclization and dehydration to form the thiazole ring directly attached to the nitrogen of the phthalazinedione core. The use of ultrasound irradiation has been shown to improve the efficiency, yield, and reaction time for the synthesis of these thiazolyl-phthalazinediones.

Table 2: Synthesis of Thiazolyl-Phthalazinedione Derivatives via Ultrasound Irradiation Data is representative of synthetic methods described for the phthalazinedione core.

| Product | Reaction Time (min) | Conventional Yield (%) | Ultrasound Yield (%) |

|---|---|---|---|

| 4a | 240 | 68 | 92 |

| 4b | 240 | 69 | 84 |

| 4c | 360 | 70 | 88 |

| 4d | 240 | 71 | 86 |

| 7a | 360 | 65 | 85 |

| 7b | 300 | 67 | 83 |

Design and Synthesis of Oxadiazole-Fused Systems

The strategic incorporation of the 1,3,4-oxadiazole moiety into the this compound scaffold represents a key approach in the design of novel derivatives with potentially enhanced pharmacological profiles. The 1,3,4-oxadiazole ring is a well-recognized pharmacophore known to be isosteric with amide and ester groups, offering improved metabolic stability and acting as a versatile linker for introducing diverse functionalities. This design strategy aims to explore the synergistic effects of combining the structural features of both heterocyclic systems.

A key synthetic pathway to achieve this fusion involves the preparation of a 2-(2-mercapto-1,3,4-oxadiazol-5-yl)methyl derivative of the dichlorophthalazinedione core. The synthesis commences with the reaction of 2-hydrazino carbonylmethyl-6,7-dichlorophthalazine (2H, 3H)–dione. hilarispublisher.com This intermediate is then treated with carbon disulfide in the presence of potassium hydroxide (B78521) to facilitate the cyclization and formation of the desired 2-(2-mercapto-1,3,4-oxadiazol-5-yl)methyl-6,7-dichlorophthalazine-1,4(2H,3H)-dione. hilarispublisher.com

The resulting mercapto-oxadiazole derivative serves as a versatile platform for further chemical diversification. The presence of the thiol group allows for a range of subsequent reactions, such as S-alkylation. For instance, the potassium salt of the mercapto-oxadiazole compound can be readily prepared and subsequently reacted with various alkyl chloroacetates. This reaction yields a series of S-substituted derivatives, allowing for the systematic modification of the molecule's periphery to investigate structure-activity relationships. hilarispublisher.com The synthesis of these oxadiazole-fused systems demonstrates a targeted approach to creating novel chemical entities based on the this compound scaffold.

Design Principles for Chemical Libraries Based on the this compound Scaffold

The development of chemical libraries centered around the this compound scaffold is guided by several key design principles aimed at maximizing structural diversity and exploring a wide range of chemical space. These principles are crucial for identifying novel compounds with desired biological activities.

Research Applications and Significance in Chemical Sciences

Role as a Versatile Synthetic Intermediate

The unique chemical architecture of 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione makes it an exceptionally versatile precursor in organic synthesis. The electron-withdrawing nature of the two chlorine atoms and the dicarbonyl system influences the reactivity of the benzene (B151609) and heterocyclic rings, while the N-H groups of the hydrazide moiety provide sites for further functionalization.

The dichlorophthalazinedione core serves as a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. The chlorine atoms are suitable leaving groups for nucleophilic substitution reactions, and the dione (B5365651) moiety can undergo various chemical transformations. Researchers have utilized this compound to construct novel fused heterocyclic systems with potential applications in materials science and pharmacology.

For instance, derivatives of the closely related 6,7-dichloro-5,8-phthalazinedione have been used to synthesize complex molecules such as pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzo[a]fluorene-5,6-diones. nih.gov These synthetic routes demonstrate the utility of the dichlorinated phthalazinedione scaffold in building elaborate molecular frameworks. The synthesis often begins by reacting 4,5-dichlorophthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303) to produce the core this compound structure. nih.gov This intermediate can then be converted into a potassium salt by treatment with alcoholic potassium hydroxide (B78521), enhancing its nucleophilicity for subsequent reactions. nih.gov

Beyond serving as a precursor, the this compound framework acts as a molecular scaffold. A scaffold is a core structure upon which various functional groups can be systematically attached to create a library of new compounds. This approach is central to drug discovery and materials science, allowing for the fine-tuning of chemical and biological properties.

The phthalazinedione scaffold has been extensively used to develop new molecules with a wide range of biological activities. nih.govsciforum.net By modifying the core structure, scientists have synthesized derivatives with potential anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov For example, new derivatives of 2,3-dihydrophthalazine-1,4-dione have been designed and evaluated as potential anticonvulsant agents. Similarly, the scaffold is present in novel 4-phenoxyquinoline derivatives designed as c-Met kinase inhibitors for cancer therapy. acs.org

The following table summarizes selected examples of novel chemical entities developed from the phthalazinedione scaffold.

| Derivative Class | Synthetic Modification | Potential Application |

| 2-(Arylaminocarbonylmethyl) 6,7-dichloro-1,4-(2H,3H) phthalazinediones | N-alkylation of the phthalazinedione potassium salt with N-chloroacetylphenylamino derivatives. nih.gov | Anticonvulsant Agents nih.gov |

| 1-Substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione | Synthesized from 6,7-dichlorophthalazine-5,8-dione. nih.gov | Anticancer Agents (Cytotoxic) nih.gov |

| 4-Phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) | Coupling of a phthalazine (B143731) moiety to a 4-phenoxyquinoline core. acs.org | c-Met Kinase Inhibitors acs.org |

| 2-(6-phenyl-7H- nih.govnih.govwikipedia.orgtriazolo[3,4-b] nih.govnih.govwikipedia.orgthiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones | One-pot multi-component reaction involving phthalic anhydride. researchgate.net | Biologically Active Heterocycles researchgate.net |

Exploration in Chemosensor Development and Luminescent Probes

While direct applications of this compound in chemosensors are not extensively documented, the broader family of phthalazine and phthalazinone derivatives has shown significant promise in this area. nih.govnih.gov A chemosensor is a molecule designed to signal the presence of a specific chemical species through a measurable change, such as color (chromogenic) or light emission (fluorogenic/luminescent). mdpi.com

The phthalazine core, with its nitrogen atoms, can act as a binding site (receptor) for metal ions. This interaction can alter the electronic properties of the molecule, leading to a change in its absorption or fluorescence spectrum. For example, a novel phthalazine-based chemosensor was developed for the highly selective and sensitive detection of Co²⁺ ions, demonstrating its utility for monitoring metal ions in biological systems, including cancer cells. nih.gov Furthermore, phthalazinone derivatives have been rationally designed as fluorescent probes for advanced biological imaging techniques like one- and two-photon fluorescence microscopy. nih.gov

The structural similarity of 2,3-dihydrophthalazine-1,4-dione to luminol (B1675438) (5-Amino-2,3-dihydrophthalazine-1,4-dione), a cornerstone of chemiluminescence, is noteworthy. wikipedia.orgnih.gov Luminol emits a characteristic blue glow upon oxidation, a property famously used in forensic science to detect trace amounts of blood. wikipedia.org Researchers are actively developing new luminol analogues to enhance their properties. For instance, new phthalhydrazide (B32825) probes have been synthesized that emit green chemiluminescence with improved performance over traditional luminol, highlighting the potential of the phthalazinedione scaffold in creating next-generation luminescent probes for biochemical analysis. nih.gov

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve systematically altering the chemical structure of a compound and assessing how these changes affect its biological activity. This process provides crucial insights into how a molecule interacts with its biological target, guiding the design of more potent and selective drugs.

The this compound scaffold is valuable for SAR studies due to its defined structure and multiple points for chemical modification. By synthesizing libraries of derivatives where substituents on the aromatic ring or the nitrogen atoms are varied, researchers can probe the chemical requirements for a specific biological effect.

For example, SAR analyses of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties were conducted to optimize their inhibitory activity against the c-Met kinase, a target in cancer therapy. acs.org These studies revealed that the presence and position of halogen groups on a phenyl ring attached to the core structure were critical for potency. acs.org Another study focused on novel long-chain derivatives of 2-substituted-3H-1,4-phthalazin-1,4-dione to establish SAR for their biological screening. nih.gov Such studies are instrumental in transforming a moderately active "hit" compound into a highly potent "lead" compound in the drug development pipeline. The insights gained from SAR studies on phthalazinedione derivatives contribute significantly to the broader understanding of drug design principles. nih.govacs.orgresearchgate.net

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly under pressure to adopt environmentally responsible practices. jddhs.com Green chemistry principles offer a framework for minimizing waste, reducing energy consumption, and avoiding hazardous substances. jddhs.com Future research on 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione will likely focus on developing synthetic routes that are both efficient and sustainable.

Key areas of development include:

Solvent-Free and Green Solvent Reactions: Shifting away from traditional, often hazardous organic solvents is a primary goal. Research into solvent-free reactions, often facilitated by microwave irradiation, presents a compelling alternative that can enhance reaction rates and yields. researchgate.net The use of green solvents, such as ionic liquids, provides another eco-friendly option for phthalazinedione synthesis. epa.gov

Heterogeneous Catalysis: The use of recyclable solid catalysts, like Montmorillonite KSF and K-10 clays (B1170129), can simplify product purification and reduce waste. researchgate.net These natural solid clays offer advantages such as high efficiency, operational simplicity, and environmental benignity. researchgate.net Research into novel heterogeneous catalysts, such as zinc-based nanocrystals, could provide sustainable and eco-friendly protocols for related heterocyclic syntheses. rsc.org

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. researchgate.net Developing one-pot, three-component syntheses for phthalazinedione derivatives can streamline the manufacturing process, save resources, and minimize chemical waste. researchgate.netresearchgate.net

| Parameter | Traditional Methods | Green Methodologies |

|---|---|---|

| Solvents | Often volatile and hazardous organic solvents | Ionic liquids, water, or solvent-free conditions researchgate.netepa.gov |

| Catalysts | Homogeneous catalysts, often difficult to separate | Reusable heterogeneous catalysts (e.g., clays, nanocrystals) researchgate.netrsc.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication researchgate.netresearchgate.net |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions researchgate.netresearchgate.net |

| Waste Generation | Higher E-factor (Environmental Factor) | Lower E-factor, increased atom economy rsc.org |

Exploration of Novel Reactivity and Catalysis in Phthalazinedione Chemistry

The phthalazinedione scaffold is a valuable structural motif in medicinal chemistry. nih.govnih.gov Exploring the novel reactivity of this compound can lead to the creation of diverse molecular architectures with unique properties. The chlorine substituents, in particular, offer sites for further functionalization.

Future research will likely investigate:

Transition-Metal Catalysis: Transition metals like rhodium, ruthenium, palladium, and iridium are powerful tools for C-H bond activation and functionalization. nih.govacs.org These methods allow for the direct modification of the phthalazinone core, enabling the introduction of various functional groups. nih.govacs.org This strategy avoids the need for pre-functionalized starting materials, making syntheses more efficient. researchgate.net

Photocatalysis: Light-driven reactions represent a sustainable and mild approach to chemical synthesis. chemrxiv.orgscispace.com Developing metal-free, light-mediated domino reactions could provide unprecedented access to highly functionalized phthalazines under mild conditions, without the need for catalysts or additives. chemrxiv.orgscispace.com

Domino and One-Pot Processes: Combining multiple reaction steps into a single, uninterrupted sequence (a domino or one-pot process) minimizes the need for purification of intermediates, thereby saving time, resources, and reducing waste. scispace.com

| Catalytic Strategy | Description | Potential Application for this compound |

|---|---|---|

| Transition-Metal C-H Activation | Direct functionalization of C-H bonds using catalysts like Rh, Ru, Pd, Ir. nih.gov | Site-selective amidation, alkylation, or annulation reactions on the aromatic ring. nih.govacs.org |

| Photocatalysis | Use of light to drive chemical reactions, often without metal catalysts. chemrxiv.org | Sustainable synthesis of complex derivatives via light-mediated domino reactions. scispace.com |

| Organocatalysis | Use of small organic molecules (e.g., L-proline) as catalysts. | Catalyzing multi-component reactions to build complex scaffolds. researchgate.net |

| Biocatalysis | Use of enzymes to perform chemical transformations. | Enantioselective synthesis of chiral phthalazinedione derivatives. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput techniques is revolutionizing chemical research and development. These technologies can accelerate the discovery of new derivatives of this compound and optimize their synthetic routes.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. researchgate.netnih.gov By performing reactions in microreactors, heat and mass transfer are greatly improved, leading to higher efficiency and product quality. nih.govalmacgroup.com This technology is particularly well-suited for handling hazardous reagents or intermediates safely. nih.gov

Automated Synthesis Platforms: Automated synthesizers that use pre-packaged reagent cartridges are becoming more accessible to the broader chemistry community. youtube.comsynplechem.com These systems can perform multi-step syntheses with minimal user intervention, freeing up researchers to focus on design and analysis. youtube.com This approach allows for the rapid generation of compound libraries for screening purposes. synplechem.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity or property. nih.gov By combining automated synthesis with HTS, researchers can quickly screen libraries of this compound derivatives to identify promising lead compounds for drug discovery or materials science applications. nih.gov The robustness of HTS assays is often confirmed by statistical parameters like the Z' factor. nih.gov

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Microreactor, tube, or coil nih.gov |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio almacgroup.com |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety, small reaction volumes researchgate.net |

| Scalability | Challenging, often requires re-optimization | Easier scale-up by running longer or using parallel reactors ("numbering up") almacgroup.com |

| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and mixing almacgroup.com |

Advanced Computational Methodologies for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to predict molecular properties, understand reaction mechanisms, and design new molecules in silico, saving significant time and resources in the lab.

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of molecules. scirp.orgmdpi.com It can be employed to calculate a wide range of properties for this compound and its derivatives, including molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and reactivity descriptors. nih.govscispace.com This information helps in predicting the most likely sites for electrophilic or nucleophilic attack and understanding intramolecular charge transfer. scispace.com

Molecular Docking: In drug discovery, molecular docking is used to predict how a molecule binds to the active site of a protein. genescells.ru This technique can be used to screen virtual libraries of phthalazinedione derivatives against biological targets, identifying candidates with the highest potential binding affinity. nih.govresearchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govscirp.org Early in silico assessment of the pharmacokinetic profile of novel this compound derivatives can help prioritize which compounds to synthesize and test experimentally. acs.orgacs.org

| Methodology | Description | Specific Application |

|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical modeling to predict electronic structure and properties. scirp.org | Calculating HOMO-LUMO gaps, mapping electrostatic potential, and predicting reactivity. scispace.com |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. genescells.ru | Identifying potential biological targets and predicting binding affinity of derivatives. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of ligand-protein complexes. scispace.com |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. nih.gov | Evaluating the drug-likeness of novel phthalazinedione derivatives. acs.orgacs.org |

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The future of chemical research lies in collaboration across disciplines. Integrating the chemistry of this compound with other scientific fields can lead to novel applications and discoveries.

Chemical Biology: Phthalazinedione derivatives have shown a wide range of biological activities. nih.govsciforum.netnih.gov Interdisciplinary research combining organic synthesis with biology can lead to the development of new therapeutic agents. nih.gov For example, derivatives can be designed and synthesized to target specific enzymes or receptors involved in diseases like cancer. nih.govresearchgate.net The core structure can serve as a scaffold for creating chemical probes to study biological processes.

Materials Science: The rigid, planar structure of the phthalazinedione core makes it an interesting building block for new materials. Research could explore its incorporation into polymers or coordination complexes to create materials with unique optical, electronic, or thermal properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the N-H groups and the carbonyl oxygens in the phthalazinedione ring could be exploited in supramolecular chemistry to construct complex, self-assembling architectures like gels, liquid crystals, or molecular cages.

| Interdisciplinary Field | Potential Application of this compound |

|---|---|

| Medicinal Chemistry/Chemical Biology | Development of enzyme inhibitors or receptor antagonists for various diseases. nih.govnih.gov |

| Materials Science | Creation of novel polymers, organic semiconductors, or fluorescent materials. |

| Agrochemical Science | Design of new herbicides or pesticides, leveraging the known bioactivity of the scaffold. nih.gov |

| Supramolecular Chemistry | Use as a building block for self-assembled materials and molecular sensors. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the Gabriel synthesis, where 4-chlorophthalic anhydride reacts with methylhydrazine under microwave irradiation to yield dihydrophthalazine-dione derivatives. Separation of isomers (e.g., 8-chloro vs. 5-chloro derivatives) is achieved via HPLC . Reaction optimization can include adjusting solvent polarity (e.g., acetone or n-butanol), reflux duration, and stoichiometric ratios of anhydride to hydrazine. Recrystallization from solvents like ethanol or DMSO improves purity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies carbonyl (C=O) and N-H stretches in the 1600–1700 cm⁻¹ and 3200–3400 cm⁻¹ regions, respectively.

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., chlorine positions), while C NMR verifies backbone integrity.

- HPLC : Resolves isomer mixtures (e.g., positional chloro isomers) using reverse-phase columns and gradient elution .

Q. How can researchers functionalize the dihydrophthalazine-dione core for structure-activity relationship (SAR) studies?

- Methodological Answer : N-alkylation using dihaloalkanes (e.g., 1,3-dibromopropane) under basic conditions (KCO in acetone) introduces side chains. Subsequent azide substitution (NaN/NaI in DMSO) enables click chemistry applications. Steric and electronic effects of substituents are evaluated via comparative solubility and reactivity assays .

Advanced Research Questions

Q. How can computational methods enhance the design of dihydrophthalazine-dione derivatives with targeted properties?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, such as cyclization energetics during microwave-assisted synthesis. Machine learning models trained on experimental datasets (e.g., reaction yields, substituent effects) can prioritize optimal reaction conditions. For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error cycles by integrating quantum mechanics with information science .

Q. What experimental design strategies minimize variability in synthesizing chloro-substituted dihydrophthalazine-diones?

- Methodological Answer : Factorial design (e.g., 2 designs) systematically tests variables like temperature, solvent polarity, and catalyst loading. For instance, a 3-factor design could optimize microwave power, reaction time, and stoichiometry to maximize yield. Statistical tools (ANOVA) identify significant interactions and reduce experimental runs by >50% .

Q. How can researchers resolve contradictions in spectroscopic data for dihydrophthalazine-dione derivatives?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Probes dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated Solvent Screening : Differentiates solvent-induced shifts.

- X-ray Crystallography : Provides definitive structural validation for crystalline derivatives .

Q. What methodologies assess the catalytic or material science applications of dihydrophthalazine-dione derivatives?

- Methodological Answer :

- Catalysis : Screen for redox activity via cyclic voltammetry (e.g., quinone-like behavior).

- Materials : Evaluate thermal stability (TGA) and photophysical properties (UV-Vis, fluorescence) for optoelectronic applications.

- Sorption : Test affinity for heavy metals (e.g., Pb) using batch adsorption experiments and Langmuir isotherm modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.